4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane
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Overview
Description
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is a heterocyclic compound that contains both piperazine and oxazepane rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and oxazepane moieties in its structure allows for a variety of chemical modifications, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
The primary targets of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane are the D2 and 5-HT2A receptors . These receptors are part of the dopamine and serotonin systems respectively, which play crucial roles in numerous physiological processes, including mood regulation, reward, and cognition .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding can result in a variety of effects, depending on the specific receptor and the location within the brain .
Biochemical Pathways
Upon binding to the D2 and 5-HT2A receptors, this compound can influence several biochemical pathways. These include pathways involved in the regulation of mood, reward, and cognition . The exact downstream effects can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry . It has been observed that compounds with similar structures can exhibit antipsychotic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include things like the individual’s overall health status, the presence of other medications, and even the individual’s diet and lifestyle .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to form the desired oxazepane ring .
Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction produces the intermediate, which can be further cyclized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used in the study of receptor-ligand interactions and the development of receptor antagonists and agonists.
Pharmaceutical Research: The compound is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenylthiazoles: These compounds share a similar piperazine moiety and are investigated for their antipsychotic properties.
Cetirizine Ethyl Ester Dihydrochloride: This compound contains a piperazine ring and is used as an antihistamine.
Uniqueness
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is unique due to the presence of both piperazine and oxazepane rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure allows for the development of compounds with diverse biological activities and therapeutic potential.
Properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYXXHWZKMNWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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